N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a pyrrolidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or dichloromethane, and reagents like chloroacetyl chloride and triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and purification techniques such as flash chromatography. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyrazole derivatives, such as:
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-benzenesulfonamide
- N-(1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl)-benzenesulfonamide .
Uniqueness
What sets N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H24N4O3S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H24N4O3S/c1-4-22-14(2)15(12-19-22)13-20(3)26(24,25)17-9-7-16(8-10-17)21-11-5-6-18(21)23/h7-10,12H,4-6,11,13H2,1-3H3 |
InChI Key |
BLLCUNOJHWARGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C |
Origin of Product |
United States |
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